molecular formula C19H17N3O4 B2635025 3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-25-9

3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No. B2635025
CAS RN: 898455-25-9
M. Wt: 351.362
InChI Key: VNXFQLOQWLJKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further study.

Scientific Research Applications

Polymorphism in Nitro-Benzamide Derivatives

Research on polymorphs of nitro-benzamide derivatives, such as 4-nitro-N-(quinolin-8-yl)benzamide, shows significant interest in understanding the crystal packing patterns, hydrogen bonding interactions, and the role of solvents in crystallization processes. These studies have implications for material science, particularly in the development of novel materials with specific physical properties (Khakhlary & Baruah, 2014).

Chemosensor Applications

Compounds structurally similar to the one have been developed as chemosensors, exhibiting selectivity and sensitivity toward specific metal ions in aqueous conditions. Such research underlines the potential for developing new sensors with applications in environmental monitoring and bioimaging (Yang et al., 2015).

Organometallic Chemistry and Reactivity with Nitric Oxide

Studies on organometallic ruthenium(III) complexes derived from nitro-benzamide ligands have explored their reactivity with nitric oxide. This research is significant for understanding the photorelease of NO, with potential applications in designing drugs and materials responsive to light (Kumar et al., 2016).

Antibacterial and Antimycobacterial Activities

Research into ofloxacin derivatives and novel synthesis methods for quinoline derivatives suggests the antimicrobial potential of structurally related compounds. These findings could inform the development of new antibiotics or antimicrobial agents, highlighting the relevance of such compounds in medical chemistry (Dinakaran et al., 2008; Karna, 2019).

Synthesis and Characterization of Quinoline Derivatives

The synthesis and characterization of quinoline derivatives have been explored for potential intercalating agents, offering insights into the development of compounds with applications in biology and chemistry. This includes the creation of molecules that may interact with DNA or have cytotoxic activities (Varvaresou & Iakovou, 2002).

properties

IUPAC Name

3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17-7-6-13-10-15(9-12-4-2-8-21(17)18(12)13)20-19(24)14-3-1-5-16(11-14)22(25)26/h1,3,5,9-11H,2,4,6-8H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXFQLOQWLJKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.